5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide is a chemical compound known for its unique structure and properties It belongs to the class of benzo[b]phosphindoles, which are characterized by a fused ring system containing both phosphorus and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide typically involves the reaction of benzo[b]phosphindole with butyl iodide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide can be compared with other benzo[b]phosphindole derivatives. Similar compounds include:
- 5,5-Dimethyl-5H-benzo[b]phosphindol-5-ium iodide
- 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide
These compounds share a similar core structure but differ in the substituents attached to the phosphorus atom. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
113460-09-6 |
---|---|
Molekularformel |
C20H26IP |
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
5,5-dibutylbenzo[b]phosphindol-5-ium;iodide |
InChI |
InChI=1S/C20H26P.HI/c1-3-5-15-21(16-6-4-2)19-13-9-7-11-17(19)18-12-8-10-14-20(18)21;/h7-14H,3-6,15-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IYJNCQIUNTYJOO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+]1(C2=CC=CC=C2C3=CC=CC=C31)CCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.